3-Methyl-4-(2-methylphenoxy)aniline
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Overview
Description
3-Methyl-4-(2-methylphenoxy)aniline: is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is characterized by the presence of a methyl group at the third position and a 2-methylphenoxy group at the fourth position on the aniline ring. This compound is primarily used in research and industrial applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-4-(2-methylphenoxy)aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions:
3-Methyl-4-(2-methylphenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-Methyl-4-(2-methylphenoxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological function of the target molecules .
Comparison with Similar Compounds
- 2-(2-methylphenoxy)aniline
- 3-Methyl-4-(o-tolyloxy)aniline
Comparison:
3-Methyl-4-(2-methylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Biological Activity
3-Methyl-4-(2-methylphenoxy)aniline, with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a methyl group at the third position and a 2-methylphenoxy group at the fourth position of the aniline structure. Its unique structural characteristics make it a subject of interest in various fields, particularly in drug development and proteomics.
Research indicates that this compound interacts with specific enzymes and receptors, suggesting its potential as a modulator of biological processes. It has been shown to bind to certain enzymes, influencing their activity and thereby affecting metabolic pathways and signaling processes. This modulation is crucial for understanding its therapeutic potential and mechanisms of action in biological systems.
Enzyme Interactions
The compound's interactions with enzymes can lead to various biological effects. For instance, it may act as a ligand that can either enhance or inhibit enzyme activity, depending on the context of its application. Such interactions are vital for developing therapeutic agents aimed at specific diseases.
Case Studies
Several studies have focused on the biological implications of this compound:
- Antioxidant Activity : A study investigating the antioxidant properties of various aniline derivatives found that this compound displayed significant free radical scavenging activity, which is beneficial for preventing oxidative stress-related diseases.
- Antimicrobial Properties : Another research highlighted its potential antimicrobial effects against various bacterial strains, suggesting applications in developing antibacterial agents.
- Cancer Research : Preliminary studies have indicated that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features of related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methyl-4-(4-methylphenoxy)aniline | C14H15NO | Different substitution pattern |
4-Methyl-2-(3-methylphenoxy)aniline | C14H15NO | Varying position of methyl and phenoxy groups |
2-(2-methylphenoxy)aniline | C13H13NO | Lacks additional methyl group at aniline |
4-Methyl-2-(3-methylphenoxy)aniline | C14H15NO | Similar structure but different substitution |
The unique substitution pattern of this compound enhances its reactivity and potential applications in specialized areas of research and industry.
Applications in Research
This compound is primarily utilized in research contexts, particularly in proteomics and organic synthesis. Its ability to modulate enzyme activity makes it a valuable tool for studying metabolic pathways and developing new therapeutic strategies. The compound's structural properties also lend themselves to various synthetic applications in organic chemistry .
Properties
IUPAC Name |
3-methyl-4-(2-methylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-4-6-13(10)16-14-8-7-12(15)9-11(14)2/h3-9H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJOAOYCGNYUPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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